1-Benzoyl-2-(piperidin-4-yl)azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenyl-(2-piperidin-4-ylazepan-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c21-18(16-7-3-1-4-8-16)20-14-6-2-5-9-17(20)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUHGBSBVHUTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)C2=CC=CC=C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Approaches to the Synthesis of 1 Benzoyl 2 Piperidin 4 Yl Azepane
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of 1-Benzoyl-2-(piperidin-4-yl)azepane identifies several key disconnections. The most apparent disconnection is the amide bond, which simplifies the target molecule into benzoyl chloride (or a related acylating agent) and the parent amine, 2-(piperidin-4-yl)azepane. This approach isolates the challenge of constructing the core bicyclic amine structure.
A second critical disconnection breaks the C2-C4' bond between the azepane and piperidine (B6355638) rings. This leads to two heterocyclic synthons: an azepane ring functionalized at the C2 position with an electrophilic or nucleophilic handle, and a correspondingly reactive piperidine derivative. For instance, this could involve a nucleophilic piperidine organometalloid (e.g., a Grignard or organolithium reagent) attacking an electrophilic C2-azepane synthon, such as an iminium ion.
Further disconnection of the azepane ring itself typically involves breaking one of the C-N bonds or a C-C bond within the seven-membered ring. This leads to a linear precursor, often a 6-amino-substituted aldehyde, ketone, or halide, which can be cyclized in a subsequent step. This final disconnection is crucial as it opens the door to various ring-formation strategies.
Multi-Step Synthetic Pathways to the Azepane Core
The construction of the azepane ring is the cornerstone of the synthesis. Numerous methodologies have been developed for forming this seven-membered heterocycle. nih.gov
The formation of the seven-membered azepane ring can be challenging due to unfavorable cyclization kinetics. nih.gov However, several effective strategies have been established.
Reductive Amination: A common and powerful method involves the intramolecular reductive amination of a linear precursor containing both an amine and a carbonyl group (aldehyde or ketone) at appropriate positions. For instance, a δ-amino ketone can be cyclized in the presence of a reducing agent to form the azepane ring. This method is versatile and can be adapted for stereoselective synthesis. acs.orgnih.gov
Ring-Closing Metathesis (RCM): RCM has become a staple in the synthesis of medium-sized rings. A linear precursor containing terminal alkenes and a nitrogen atom can be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form a dehydroazepine, which can then be hydrogenated to the saturated azepane core.
Ring Expansion: Azepanes can be synthesized through the expansion of smaller, more readily available rings like piperidines. researchgate.netrsc.org One such method involves the reaction of N-Boc-piperidine derivatives with dihalocarbenes to form a bicyclic cyclopropane (B1198618) intermediate. rsc.orgrsc.org Subsequent rearrangement and cleavage of the cyclopropane ring can lead to a ring-expanded, functionalized azepane. rsc.org
Aza-Prins Cyclization: This acid-mediated cyclization involves the reaction of a homoallylic amine with an aldehyde. nih.govacs.org The use of silyl-substituted amines in a silyl (B83357) aza-Prins cyclization, often catalyzed by Lewis acids like iron(III) salts, can produce tetrahydroazepines efficiently, which are then reduced to the azepane. nih.govacs.org
Tandem Amination/Cyclization: Certain approaches combine amination and cyclization into a single tandem reaction. For example, a copper(I)-catalyzed reaction of functionalized allenynes with primary amines can lead directly to substituted azepine derivatives. nih.gov
Table 1: Comparison of Selected Azepane Ring Formation Strategies
| Method | Precursor Type | Key Reagents/Catalysts | Advantages | Disadvantages |
| Intramolecular Reductive Amination | Linear amino-ketone/aldehyde | NaBH3CN, H2/Pd-C | High yields, potential for stereocontrol | Precursor synthesis can be lengthy |
| Ring-Closing Metathesis (RCM) | Diene with internal nitrogen | Grubbs' or Hoveyda-Grubbs' catalyst | High functional group tolerance | Requires unsaturated precursor, expensive catalysts |
| Piperidine Ring Expansion | Substituted piperidine | Dihalocarbene, Lewis/Brønsted acids | Access to complex substitution patterns | Multi-step, potential for side reactions |
| Silyl Aza-Prins Cyclization | Homoallylic amine, aldehyde | FeCl3, InCl3 | Mild conditions, good diastereoselectivity | Requires specific silyl-substituted precursor |
Once the 2-(piperidin-4-yl)azepane core is assembled, the final step is the functionalization of the azepane nitrogen. N-benzoylation is typically achieved under standard Schotten-Baumann conditions. orgsyn.org
This reaction involves treating the secondary amine with benzoyl chloride in the presence of a base. The base, which can be an aqueous solution of sodium hydroxide (B78521) or an organic amine like triethylamine (B128534) in an inert solvent, serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving it to completion. The reaction is generally high-yielding and robust. The use of N-benzoyl (Bz) protecting groups is also common in earlier steps of a synthesis, as they are stable and can influence the stereochemical outcome of subsequent reactions. lookchem.comnih.gov
Stereoselective Synthesis Methodologies for Chiral Centers
The target molecule possesses a stereocenter at the C2 position of the azepane ring, and potentially others depending on substitution. The control of stereochemistry at this position is a key aspect of the synthesis.
Diastereoselective methods are employed when a pre-existing chiral center in the starting material directs the formation of a new stereocenter.
Substrate-Controlled Cyclization: Starting from an enantiomerically pure precursor, such as one derived from the chiral pool (e.g., amino acids or sugars), can enforce a diastereoselective cyclization. For example, the stereoselective organometallic addition to sugar-derived azepane nitrones has been used to set the stereochemistry of substituents on the azepane ring. nih.gov
Stereospecific Rearrangements: Certain reactions, like the rearrangement of N'-aryl ureas derived from enantioenriched 2-aryl azepanes, proceed with stereospecific transfer of a substituent to the 2-position, providing excellent diastereoselectivity. acs.orgnih.gov
Diastereoselective Ring Expansion: The expansion of a chiral piperidine ring can lead to a diastereomerically pure azepane derivative, effectively transferring the stereochemical information from the smaller ring to the larger one. rsc.org
When starting from achiral or racemic precursors, enantioselective catalysis is the most efficient way to introduce chirality.
Asymmetric Reductive Amination: The use of biocatalysts, particularly imine reductases (IREDs), has emerged as a powerful tool for the asymmetric reductive amination of cyclic imines to produce chiral amines, including 2-substituted azepanes, with high enantiomeric excess. acs.orgnih.gov
Catalytic Asymmetric Cyclization: Transition metal catalysts featuring chiral ligands can effect highly enantioselective cyclization reactions. A notable example is the cationic Ruthenium-Cp complex-catalyzed intramolecular N-allylation, which can form α-alkenyl substituted azepanes with excellent enantiomer ratios (>99:1). lookchem.comnih.gov Similarly, copper-catalyzed asymmetric reductive cyclizations have been developed for the synthesis of chiral bridged biarylamines containing a seven-membered ring. us.es
Table 2: Examples of Enantioselective Catalytic Systems for Azepane Synthesis
| Catalytic System | Reaction Type | Product Type | Reported Enantioselectivity (ee) |
| Imine Reductase (IRED) | Asymmetric Reductive Amination | 2-Aryl Azepanes | High |
| [CpRu-((R)-Cl-Naph-PyCOOAll)]PF6 | Intramolecular Dehydrative N-Allylation | α-Alkenyl Azepanes | Up to >99% |
| [CuI/(Ph-BPE)] | Intramolecular Reductive Cyclization | Dibenzo[b,d]azepines | Up to 99% |
| Pd(OAc)2 / Chiral Ligand | Asymmetric Allylic Alkylation | Precursor for [b]-Annulated Azepanes | >97% |
Alternative Synthetic Routes and Comparative Efficiencies
One plausible strategy is the convergent synthesis , where the azepane and piperidine rings are synthesized separately and then coupled. The synthesis of the benzoylpiperidine fragment is a well-established process in medicinal chemistry. nih.gov A common starting material is isonipecotic acid, which can be N-protected before further transformations. nih.gov
Another approach involves ring expansion , where a substituted piperidine is converted into an azepane derivative. Diastereomerically pure azepane derivatives have been prepared with excellent yield through stereoselective and regioselective piperidine ring expansion. rsc.org This method could be adapted to introduce the piperidine substituent at the 2-position of the azepane ring.
A third strategy could involve the construction of the azepane ring onto a pre-existing piperidine scaffold . The synthesis of functionalized azepanes from bicyclic halogenated aminocyclopropane derivatives showcases methods for creating the seven-membered ring. rsc.org
Below is a comparative table of hypothetical synthetic routes based on established chemical principles for related compounds.
| Route | Key Steps | Potential Advantages | Potential Challenges | Analogous Yields |
| A: Reductive Amination | 1. Synthesis of N-Boc-azepan-2-one. 2. Synthesis of 4-aminopiperidine. 3. Reductive amination coupling. 4. N-benzoylation of the azepane nitrogen. | Convergent approach allows for optimization of individual fragment syntheses. | Multiple protection/deprotection steps may be required, reducing overall efficiency. | Reductive amination yields can be high, often exceeding 70-80%. |
| B: Piperidine Ring Expansion | 1. Synthesis of a suitably substituted piperidine precursor. 2. Ring expansion to form the 2-(piperidin-4-yl)azepane core. rsc.org 3. N-benzoylation. | Potentially fewer steps to construct the core bicyclic system. High stereoselectivity is possible. rsc.org | Ring expansion conditions can be sensitive and require careful optimization. | Ring expansion can yield excellent results, sometimes over 90% for specific substrates. rsc.org |
| C: Grignard Addition | 1. Synthesis of N-benzoyl-azepan-2-one. 2. Preparation of a 4-piperidyl Grignard reagent (from 4-halopiperidine). 3. Grignard addition to the azepanone. 4. Reduction of the resulting tertiary alcohol. | Direct formation of the C-C bond between the two rings. | Grignard reagents can be sensitive to functional groups on the substrate. The final reduction step adds to the sequence. | Grignard additions to ketones are typically high-yielding, but the subsequent reduction adds complexity. |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving safety and efficiency. While specific green synthesis routes for this exact compound are not extensively documented, principles from the synthesis of related heterocycles can be applied.
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Research has demonstrated the utility of greener alternatives. For instance, a deep eutectic solvent (DES) composed of glucose and urea (B33335) has been effectively used as a reaction medium for the synthesis of piperidin-4-one derivatives, with yields ranging from 68% to 82%. asianpubs.org Water has also been employed as a green solvent for the synthesis of azepinodiazepine derivatives, highlighting its potential to replace hazardous solvents. tandfonline.com
Catalysis and Atom Economy: Catalytic methods are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, which often generate significant waste. The synthesis of azepane derivatives has been achieved through rhodium carbene-initiated reactions, representing a catalytic approach to ring formation. nih.gov Furthermore, gold-catalyzed aerobic dehydrogenation presents a green alternative for the synthesis of aromatic amines from cyclic amines like piperidine and azepane, using oxygen from the air as the ultimate oxidant. acs.org Such catalytic dehydrogenative coupling methods improve atom economy by avoiding the use of traditional oxidizing agents.
Process Intensification: Multi-component reactions (MCRs) offer a significant advantage by combining several synthetic steps into a single operation, thereby reducing solvent use, energy consumption, and waste generation. The synthesis of azepinodiazepine derivatives via an MCR in the presence of a recyclable nanocatalyst exemplifies this green approach, offering benefits such as short reaction times and high yields. tandfonline.com Applying a similar MCR strategy to assemble the core of this compound could represent a significant advancement in its sustainable production.
A comparative table outlines the application of these green principles to a hypothetical synthesis.
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits | Relevant Findings |
| Solvent Choice | Use of chlorinated solvents (e.g., Dichloromethane). | Use of water or Deep Eutectic Solvents (DES). | Reduced toxicity, improved safety, lower environmental impact. | Synthesis of piperidin-4-ones in glucose-urea DES showed good yields (68-82%). asianpubs.org |
| Reagents | Stoichiometric oxidizing/reducing agents (e.g., CrO₃, LiAlH₄). | Catalytic hydrogenation, aerobic oxidation (e.g., Au/CeO₂ catalyst). acs.org | Higher atom economy, reduced waste, use of milder conditions. | Au-catalyzed aerobic dehydrogenation offers an efficient pathway to related amine derivatives. acs.org |
| Synthesis Design | Linear, multi-step synthesis with protection/deprotection. | Convergent synthesis, multi-component reactions. | Fewer steps, reduced waste, increased overall efficiency. | MCRs used for azepinodiazepine synthesis resulted in excellent yields and short reaction times. tandfonline.com |
Advanced Spectroscopic and Crystallographic Elucidation of 1 Benzoyl 2 Piperidin 4 Yl Azepane Structure
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For 1-Benzoyl-2-(piperidin-4-yl)azepane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to establish its constitution, configuration, and preferred conformation. Due to the presence of the benzoyl group, rotation around the N-C(O) amide bond is restricted, leading to the potential for conformational isomers (rotamers) to be observed at room temperature, which would result in a doubling of some NMR signals.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the downfield region (7.3-7.5 ppm). The protons on the azepane and piperidine (B6355638) rings will appear in the more upfield aliphatic region (1.2-4.0 ppm). The proton at the C2 position of the azepane ring, being adjacent to the nitrogen atom and a stereocenter, is expected to be a key signal for structural assignment.
The ¹³C NMR spectrum will display signals for all 18 carbon atoms. The carbonyl carbon of the benzoyl group is anticipated to resonate significantly downfield (~170 ppm). The aromatic carbons will appear in the 127-135 ppm range, while the aliphatic carbons of the two saturated rings will be found between 25 and 65 ppm.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, at 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Benzoyl (ortho-H) | 7.45 - 7.55 | m | Affected by carbonyl anisotropy. |
| Benzoyl (meta, para-H) | 7.30 - 7.45 | m | Overlapping multiplet. |
| Azepane-H2 | ~4.8 - 5.2 | m | Chiral center, adjacent to N-benzoyl. Shift varies with rotamer population. |
| Azepane-H7 (eq, ax) | ~3.2 - 3.6 | m | Adjacent to N-benzoyl. |
| Piperidine-H2'/H6' (eq, ax) | ~2.8 - 3.1 | m | Protons adjacent to piperidine nitrogen. |
| Piperidine-H3'/H5' (eq, ax) | ~1.6 - 1.9 | m | Aliphatic protons on the piperidine ring. |
| Azepane-H3, H4, H5, H6 | 1.4 - 2.0 | m | Complex overlapping multiplets from the azepane ring. |
| Piperidine-H4' | ~2.2 - 2.5 | m | Methine proton at the junction of the two rings. |
| Piperidine-NH | ~1.5 - 2.5 | br s | Broad signal, exchangeable with D₂O. |
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, at 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Benzoyl) | ~170.5 | Carbonyl carbon. |
| Benzoyl (ipso-C) | ~135.0 | Quaternary carbon attached to carbonyl. |
| Benzoyl (o, m, p-C) | 127.0 - 130.0 | Aromatic carbons. |
| Azepane-C2 | ~60.0 - 64.0 | Methine carbon at stereocenter. |
| Azepane-C7 | ~45.0 - 49.0 | Methylene (B1212753) carbon adjacent to N-benzoyl. |
| Piperidine-C2'/C6' | ~50.0 - 53.0 | Methylene carbons adjacent to piperidine N. |
| Piperidine-C4' | ~35.0 - 38.0 | Methine carbon at ring junction. |
| Piperidine-C3'/C5' | ~30.0 - 33.0 | Methylene carbons. |
| Azepane-C3, C4, C5, C6 | 25.0 - 30.0 | Remaining methylene carbons of the azepane ring. |
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the proton and carbon signals and for elucidating the molecule's structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity within the piperidine ring (from H2'/H6' to H3'/H5' to H4') and separately within the azepane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign each carbon signal based on the chemical shift of its attached proton(s), confirming the assignments made in the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the correlation from the benzoyl aromatic protons to the carbonyl carbon (C=O) and from the Azepane-H2 and Azepane-H7 protons to the same carbonyl carbon, confirming the location of the benzoyl group on the azepane nitrogen. Correlations between Piperidine-H4' and carbons in the azepane ring (Azepane-C2, C3) would establish the connection point between the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, providing critical information about the molecule's 3D structure and stereochemistry. For example, NOE correlations between protons on the azepane and piperidine rings would define their relative orientation. NOEs between the ortho-protons of the benzoyl group and Azepane-H2 would help to determine the preferred rotameric conformation around the amide bond.
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Characterization
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to determine the elemental composition and validate the molecular formula of the compound. For this compound (C₁₈H₂₆N₂O), the theoretical exact mass can be calculated.
Theoretical Exact Mass Calculation
Formula: C₁₈H₂₆N₂O
Monoisotopic Mass: 286.20451 u
An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the molecular formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides evidence for the compound's structure. The most likely fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would involve the cleavage of the most labile bonds.
Predicted Key Fragment Ions in Mass Spectrum
| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 286 | [C₁₈H₂₆N₂O]⁺ | Molecular Ion (M⁺) |
| 181 | [C₁₁H₁₃N₂]⁺ | Loss of the benzoyl radical (•C₇H₅O) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, a very common fragment for benzoyl derivatives. |
| 84 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidinyl moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from the benzoyl cation. |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the functional groups present.
The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch. The aromatic C-H stretching vibrations of the benzoyl group would appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the saturated rings would be observed just below 3000 cm⁻¹.
Predicted Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3050 - 3100 | C-H stretch | Aromatic (Benzoyl) |
| 2850 - 2960 | C-H stretch | Aliphatic (Azepane, Piperidine) |
| ~3300 | N-H stretch | Secondary Amine (Piperidine) |
| 1630 - 1650 | C=O stretch | Tertiary Amide (Benzoyl) |
| 1580, 1480 | C=C stretch | Aromatic Ring |
| 1400 - 1450 | C-N stretch | Amide/Amine |
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and torsional angles. If a suitable crystal of this compound could be grown, this technique would confirm its constitution and reveal its three-dimensional geometry in the crystalline lattice.
Key structural features that would be determined include:
Conformation of the Rings: The piperidine ring is expected to adopt a stable chair conformation. The seven-membered azepane ring is more flexible and could exist in various conformations, such as a twist-chair or twist-boat, which would be unambiguously determined.
Relative Stereochemistry: The analysis would show the relative orientation of the piperidine substituent on the azepane ring.
Amide Bond Geometry: The geometry of the benzoyl group, including the planarity of the amide bond and the torsion angle between the phenyl ring and the carbonyl group, would be precisely measured.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as hydrogen bonds involving the piperidine N-H donor and the benzoyl C=O acceptor, or C-H···π interactions, which dictate the supramolecular architecture.
Circular Dichroism Spectroscopy for Absolute Stereochemical Assignment (if chiral)
The this compound molecule is chiral. The carbon atom at position 2 of the azepane ring is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While an achiral substance has a CD spectrum of zero, enantiomers produce mirror-image CD spectra. This technique is particularly useful for determining the absolute configuration of a chiral center, often by comparing the experimental spectrum to one predicted by quantum chemical calculations or to the spectra of similar compounds with known stereochemistry.
The benzoyl group acts as a chromophore, absorbing UV light in the 230-280 nm region. The interaction of this chromophore with the chiral environment of the rest of the molecule would produce characteristic Cotton effects (positive or negative peaks) in the CD spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration at the C2 stereocenter. A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other, allowing for their differentiation and the determination of enantiomeric purity.
Computational and Theoretical Investigations of 1 Benzoyl 2 Piperidin 4 Yl Azepane
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. uj.edu.plaps.org For 1-Benzoyl-2-(piperidin-4-yl)azepane, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G**, can elucidate the distribution of electrons and the energies of the molecular orbitals. espublisher.comnih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. espublisher.com In similar benzoyl-containing compounds, the HOMO is often localized on the benzoyl group and the nitrogen atom of the azepane ring, while the LUMO is typically distributed over the benzoyl group.
Table 1: Predicted Electronic Properties of this compound using DFT
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating capacity of the molecule. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity. |
Note: These values are illustrative and would be obtained from specific DFT calculations.
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The conformational landscape of this compound is complex due to the flexibility of the azepane and piperidine (B6355638) rings, as well as rotation around the amide bond. Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore the various possible conformations and their relative energies. mdpi.comnih.gov
MM methods, using force fields like MMFF94 or AMBER, can efficiently scan the potential energy surface to identify low-energy conformers. mdpi.com These calculations often reveal that the azepane ring can adopt several chair and boat-like conformations, while the piperidine ring typically favors a chair conformation with the substituent in an equatorial position to minimize steric hindrance. nih.gov
MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. mdpi.comnih.gov These simulations can reveal the transitions between different conformational states and the flexibility of the molecule, which is crucial for understanding its interactions with biological targets. For N-benzoyl piperidine derivatives, restricted rotation around the C-N amide bond is a known phenomenon that can be studied using dynamic NMR and computational methods. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic parameters, which can be compared with experimental data to confirm the molecule's structure.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted shifts for this compound would be influenced by the electronic environment of each nucleus, which is in turn affected by the molecule's conformation.
Table 2: Predicted ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Benzoyl C=O | ~170 |
| Azepane C2 | ~60 |
| Piperidine C4 | ~40 |
| Aromatic C (ipso) | ~135 |
Note: These are representative values and would be refined by specific calculations.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule. The calculated frequencies can help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes, such as the characteristic C=O stretch of the benzoyl group and the C-N stretches of the azepane and piperidine rings.
Reaction Mechanism Prediction for Synthetic Steps or Chemical Transformations
Theoretical chemistry can be used to investigate the reaction mechanisms involved in the synthesis of this compound. For instance, the synthesis might involve the N-benzoylation of a 2-(piperidin-4-yl)azepane precursor. Computational methods can model the reaction pathway, identify transition states, and calculate activation energies.
This analysis can provide insights into the reaction kinetics and help in optimizing reaction conditions. For example, understanding the mechanism of ring-expansion reactions to form azepane derivatives from piperidine precursors can be aided by computational modeling. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR) Model Development (Focus on chemical/physical descriptors)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, a QSAR model could be developed by correlating its physicochemical descriptors with a specific biological activity. nih.govnih.gov
Relevant descriptors for this molecule would include:
Topological descriptors: Molecular weight, number of rotatable bonds, and topological polar surface area (TPSA).
Electronic descriptors: Dipole moment, HOMO/LUMO energies, and partial charges on atoms. researchgate.net
Hydrophobic descriptors: LogP (partition coefficient).
These descriptors, once calculated, can be used to build a QSAR model using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). researchgate.netphyschemres.org Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. researchgate.net
Chemical Reactivity and Derivatization Strategies of 1 Benzoyl 2 Piperidin 4 Yl Azepane
Reactions at the Benzoyl Group
The benzoyl group attached to the azepane nitrogen is a key functional handle that can undergo several transformations, primarily amide hydrolysis and reduction.
Amide Hydrolysis: The amide bond of the benzoyl group can be cleaved under both acidic and basic conditions. researchgate.netarkat-usa.orglibretexts.org Vigorous conditions, such as refluxing in concentrated hydrochloric acid or heating with a solution of sodium methoxide (B1231860) in methanol (B129727), are often required for this transformation. researchgate.net The rate of hydrolysis can be influenced by substituents on the benzoyl ring; electron-donating groups can facilitate cleavage. acs.org Mild protocols for alkaline hydrolysis of secondary and tertiary amides have been developed using sodium hydroxide (B78521) in a mixture of methanol and dichloromethane (B109758) or dioxane at room temperature or under reflux. arkat-usa.org
Reduction: The amide carbonyl of the benzoyl group can be reduced to a methylene (B1212753) group (-CH2-), converting the N-benzoyl group to an N-benzyl group. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). ncert.nic.inchemistrysteps.com Borane-amine complexes have also been shown to be effective and selective reducing agents for N-acyl groups, sometimes under milder conditions. tandfonline.comnih.gov For instance, borane-amine complexes can selectively reduce an N-benzoyl protecting group while leaving other functional groups like O-benzoyl esters intact. tandfonline.com The reactivity of the amide towards reduction can be influenced by the structure of the molecule. tandfonline.com
Table 1: Summary of Reactions at the Benzoyl Group
| Reaction | Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Amide Hydrolysis (Acidic) | Concentrated HCl, reflux | 2-(Piperidin-4-yl)azepane | Vigorous conditions often required. researchgate.net |
| Amide Hydrolysis (Basic) | NaOH in Methanol/Dichloromethane, RT or reflux | 2-(Piperidin-4-yl)azepane | Milder conditions compared to classical methods. arkat-usa.org |
| Amide Reduction | LiAlH4 | 1-Benzyl-2-(piperidin-4-yl)azepane | Common and effective method for amide reduction. ncert.nic.inchemistrysteps.com |
| Selective Amide Reduction | Borane-amine complexes (e.g., BH3-DIPEA) | 1-Benzyl-2-(piperidin-4-yl)azepane | Can offer high selectivity. tandfonline.com |
Reactions at the Piperidine (B6355638) Nitrogen
The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation reactions.
Alkylation: N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or benzyl (B1604629) chlorides. researchgate.netchemicalforums.com These reactions are typically carried out in the presence of a base, like potassium carbonate or N,N-diisopropylethylamine (DIPEA), in a suitable solvent such as acetonitrile (B52724) or dichloromethane. researchgate.netchemicalforums.com Microwave-assisted conditions can accelerate the reaction. chemicalforums.com For sensitive substrates, reductive amination with an aldehyde or ketone provides an alternative route to N-alkylation. chemicalforums.com
Acylation: The piperidine nitrogen can be acylated using acyl chlorides or carboxylic acids (with a coupling agent). This reaction introduces an amide functionality, which can be useful for modifying the properties of the molecule. For example, reaction with benzoyl chloride or substituted benzoyl chlorides would yield N-benzoylpiperidine derivatives.
Table 2: Summary of Reactions at the Piperidine Nitrogen
| Reaction | Reagents and Conditions | Product Type | Notes |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br), K2CO3, Acetonitrile | N-Alkyl-2-(piperidin-4-yl)azepane derivative | A common method for introducing alkyl groups. researchgate.net |
| N-Benzylation | Benzyl chloride, DIPEA, Dichloromethane | N-Benzyl-2-(piperidin-4-yl)azepane derivative | Useful for introducing a benzyl group. chemicalforums.com |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | N-Alkyl-2-(piperidin-4-yl)azepane derivative | An alternative to direct alkylation. rsc.org |
| N-Acylation | Acyl chloride (e.g., R-COCl), Base | N-Acyl-2-(piperidin-4-yl)azepane derivative | Introduces an amide functionality. |
Reactions at the Azepane Nitrogen
The nitrogen atom within the azepane ring is protected by a benzoyl group. Deprotection of this group is a key step to enable further functionalization at this position.
Deprotection: As discussed in section 5.1, hydrolysis of the N-benzoyl group removes the protecting group, yielding the free secondary amine of the azepane ring. researchgate.netarkat-usa.org This deprotection is crucial for subsequent re-functionalization.
Re-functionalization: Once the benzoyl group is removed, the newly exposed secondary amine on the azepane ring can undergo a variety of reactions, similar to the piperidine nitrogen. These include:
N-Alkylation: Introduction of various alkyl or substituted alkyl groups.
N-Acylation: Formation of different amide derivatives.
N-Arylation: Formation of N-aryl bonds, typically through coupling reactions.
N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
These modifications allow for the synthesis of a wide range of analogs with diverse substituents on the azepane nitrogen, enabling detailed structure-activity relationship studies.
Functionalization of Carbon Scaffolds
While reactions at the nitrogen atoms are more common, the carbon skeletons of the piperidine and azepane rings can also be functionalized, although this often requires more specialized methods like C-H activation or halogenation.
C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For piperidine rings, regioselective C-H functionalization can be achieved using directing groups. mdpi.comacs.org For instance, an amide or other coordinating group can direct a metal catalyst (e.g., palladium) to activate a specific C-H bond, allowing for arylation or other coupling reactions. acs.org While less common, similar strategies could potentially be applied to the azepane ring.
Halogenation: Halogen atoms can be introduced onto the carbon framework of saturated heterocycles like piperidine and azepane. nih.govsigmaaldrich.com This can be achieved through various methods, including free radical halogenation. byjus.comwikipedia.org The introduction of a halogen provides a handle for further synthetic transformations, such as cross-coupling reactions, to introduce a wide variety of substituents. nih.gov
Formation of Analogs and Structure-Activity Relationship (SAR) Studies for Chemical Properties
The derivatization strategies outlined above are instrumental in generating libraries of analogs of 1-benzoyl-2-(piperidin-4-yl)azepane for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can probe how changes in chemical structure affect various properties.
The benzoylpiperidine moiety is considered a "privileged structure" in medicinal chemistry due to its presence in many bioactive compounds. mdpi.com SAR studies on related benzoylpiperidine and benzoylpiperazine derivatives have shown that modifications to the benzoyl group and the substituent on the piperidine nitrogen can significantly impact biological activity. nih.govresearchgate.net For instance, the introduction of a carbonyl group between an aromatic ring and the piperidine moiety can affect receptor binding affinities. researchgate.net
Synthesis of analogs can involve expanding the piperidine ring to form azepane derivatives or modifying the substituents on the aromatic and heterocyclic rings. researchgate.netrsc.org These analogs are then evaluated to understand the relationship between their chemical structure and their physical, chemical, and biological properties.
Advanced Analytical Methodologies for Purity Assessment and Structural Homogeneity of 1 Benzoyl 2 Piperidin 4 Yl Azepane
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis of Impurities
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity assessment and impurity quantification in pharmaceutical analysis due to its high resolution, sensitivity, and robustness. For 1-Benzoyl-2-(piperidin-4-yl)azepane, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products.
The development of a suitable HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector. A C18 or C8 column is often employed for the separation of benzoylpiperidine derivatives. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.com Gradient elution is frequently utilized to achieve optimal separation of impurities with varying polarities. UV detection is commonly performed at a wavelength where the benzoyl chromophore exhibits maximum absorbance, typically around 230-254 nm. google.com
Potential impurities that may be monitored include starting materials, intermediates (e.g., N-Boc-2-(piperidin-4-yl)azepane, benzoic acid), by-products from side reactions, and degradation products formed during storage. A well-validated method will demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring reliable quantification of these impurities, often down to levels of 0.05% or lower.
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Table 2: Representative HPLC Purity Profile Data
| Peak ID | Name | Retention Time (min) | Area (%) |
| 1 | Benzoic Acid | 4.5 | 0.08 |
| 2 | Piperidin-4-yl-azepane | 7.2 | Not Detected |
| 3 | This compound | 15.8 | 99.75 |
| 4 | Unidentified Impurity 1 | 18.2 | 0.05 |
| 5 | Unidentified Impurity 2 | 21.5 | 0.12 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection and Residual Solvent Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the identification and quantification of volatile organic compounds (VOCs), including residual solvents that may be present from the synthetic process. The manufacturing of this compound likely involves the use of various solvents which must be controlled within strict limits as defined by regulatory guidelines such as ICH Q3C.
The analysis is typically performed using a headspace sampler coupled to a GC-MS system. This allows for the analysis of volatile compounds without dissolving the drug substance, which could introduce interfering solvent peaks. A capillary column with a non-polar or mid-polar stationary phase is commonly used for the separation of a wide range of organic solvents. The mass spectrometer provides definitive identification of the eluted peaks based on their mass spectra, which are compared against a library of known compounds.
Common residual solvents that might be encountered include toluene, dichloromethane (B109758), tetrahydrofuran (B95107) (THF), and alcohols, which are frequently used in the synthesis of piperidine-containing compounds. mdpi.comnih.gov The method is validated for specificity, linearity, and sensitivity to ensure accurate quantification of these residual solvents, often at the parts-per-million (ppm) level.
Table 3: Typical GC-MS Conditions for Residual Solvent Analysis
| Parameter | Value |
| GC Column | DB-624, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Headspace Oven Temp | 80 °C |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
Table 4: Illustrative Residual Solvent Analysis Results
| Solvent | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) |
| Dichloromethane | 5.8 | 50 | 600 |
| Tetrahydrofuran | 8.2 | 25 | 720 |
| Toluene | 11.5 | < 10 | 890 |
Capillary Electrophoresis (CE) for High-Resolution Separation of Charge Variants and Isomers
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism that is orthogonal to HPLC, making it a powerful tool for resolving charged variants and isomers. For this compound, which contains a basic piperidine (B6355638) nitrogen, CE is particularly well-suited for purity assessment and the separation of structurally similar impurities.
The presence of chiral centers in the 2-position of the azepane ring and the 4-position of the piperidine ring means that this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Chiral CE, which involves the addition of a chiral selector (e.g., a cyclodextrin) to the background electrolyte, can be employed to separate these isomers. researchgate.netnih.gov This is crucial as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.
Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for this purpose. nih.gov The separation is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. The method's parameters, such as the pH of the background electrolyte and the concentration of the chiral selector, are optimized to achieve baseline separation of the isomers.
Table 5: Exemplary Chiral CE Method for Isomeric Separation
| Parameter | Value |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate Buffer (pH 2.5) with 10 mM β-cyclodextrin |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
Preparative Chromatography for Isolation of Analogs and Intermediates
During the drug development process, it is often necessary to isolate and characterize unknown impurities or to obtain larger quantities of specific analogs or intermediates for further study. Preparative chromatography, which is essentially a scaled-up version of analytical HPLC, is the method of choice for this purpose.
For this compound, preparative RP-HPLC can be used to isolate diastereomers or other closely eluting impurities that are difficult to separate on a smaller scale. nih.govnih.gov The conditions developed at the analytical scale are typically transferred to a preparative system equipped with a larger column and a higher flow rate capacity. Fraction collection is triggered by the detector signal, allowing for the isolation of pure compounds. The purity of the collected fractions is then confirmed by analytical HPLC. This technique is vital for obtaining the reference standards needed for the validation of analytical methods.
Advanced Hyphenated Techniques for Comprehensive Characterization (e.g., LC-NMR, LC-MS/MS)
The definitive structural elucidation of a novel compound and its impurities requires the use of advanced hyphenated techniques that couple the separation power of chromatography with the structural information provided by spectroscopic methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the identification and structural characterization of impurities. After separation by HPLC, the analytes are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer. The precursor ion is selected and fragmented to produce a characteristic product ion spectrum, which provides valuable information about the molecule's structure. The fragmentation pattern of benzoylpiperidine and related structures often involves characteristic losses and cleavages around the piperidine and benzoyl moieties. nih.govrhhz.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy provides even more detailed structural information. By directly coupling an HPLC system to an NMR spectrometer, it is possible to obtain NMR spectra of the separated peaks in real-time. This allows for the unambiguous identification of impurities and the confirmation of the stereochemistry of the main component and its isomers, which is often challenging with MS alone.
These hyphenated techniques are powerful tools in the comprehensive characterization of this compound, ensuring a thorough understanding of its chemical identity and purity.
Exploration of Mechanistic Interactions of 1 Benzoyl 2 Piperidin 4 Yl Azepane in Chemical Biology Contexts Strictly Non Clinical
Computational Modeling of Ligand-Target Interactions (e.g., molecular docking, molecular dynamics simulations)
Until research on 1-Benzoyl-2-(piperidin-4-yl)azepane becomes publicly available, a detailed exploration of its chemical biology remains an open area of scientific inquiry.
Metabolic Stability and Biotransformation Pathways in vitro (focus on chemical fate)
The in vitro metabolic stability of a compound is a critical determinant of its potential as a research tool or therapeutic candidate, influencing its duration of action and disposition. While specific experimental data on the metabolic fate of this compound is not extensively documented in publicly available literature, the metabolic pathways can be inferred by examining the biotransformation of its core structural motifs: the N-benzoylpiperidine and the azepane ring.
One potential metabolic pathway is the hydrolysis of the amide bond linking the benzoyl group to the azepane nitrogen. This would result in the formation of benzoic acid and 2-(piperidin-4-yl)azepane. Studies on related N-acylnornicotine compounds have shown that hydrolysis to the corresponding amine (nornicotine) is a possible metabolic route.
Another significant pathway is oxidation . The piperidine (B6355638) and azepane rings both contain multiple aliphatic C-H bonds that are susceptible to hydroxylation by CYP enzymes. This can lead to the formation of various mono- and di-hydroxylated metabolites. For instance, studies on piperazine (B1678402) rings, which are structurally similar to piperidine, have demonstrated that hydroxylation is a major metabolic pathway. researchgate.net The resulting hydroxylated metabolites can sometimes undergo further oxidation to form ketones.
N-dealkylation is a common metabolic pathway for compounds containing alkylated amines. While the benzoyl group is an acyl and not a simple alkyl group, enzymatic cleavage is still a possibility. More relevant would be potential modifications if the piperidine nitrogen were substituted.
Finally, ring opening of the azepane or piperidine ring is a less common but possible metabolic fate. This would likely involve initial oxidation steps to form reactive intermediates.
The table below summarizes the plausible in vitro biotransformation pathways for this compound based on the metabolism of related structures.
Table 1: Plausible In Vitro Biotransformation Pathways of this compound
| Metabolic Reaction | Potential Metabolite(s) | Enzyme System (Putative) | Significance |
| Amide Hydrolysis | Benzoic acid and 2-(piperidin-4-yl)azepane | Amidases, Carboxylesterases | Cleavage of the core scaffold, likely altering biological activity. |
| Aliphatic Hydroxylation | Hydroxylated derivatives on the piperidine or azepane ring | Cytochrome P450 (CYP) enzymes | Increases polarity, facilitating excretion. May alter binding affinity to biological targets. |
| Oxidation | Ketone derivatives from further oxidation of hydroxylated metabolites | Dehydrogenases | Further modification of metabolites, potentially altering their biological profile. |
Exploration of Chemical Probes and Tools Derived from this compound Scaffolds
The development of chemical probes and research tools from a core scaffold like this compound is a valuable strategy in chemical biology to investigate biological pathways and targets. While specific probes directly derived from this exact compound are not widely reported, the constituent benzoylpiperidine and piperidinyl-azepane motifs are present in numerous bioactive molecules and have been utilized in the design of such tools.
The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. nih.gov This property makes it an excellent starting point for the development of selective ligands. For instance, by modifying the substituents on the benzoyl ring or the piperidine ring, researchers can tune the affinity and selectivity of the resulting compounds for specific receptors or enzymes.
One common application is the development of radiolabeled ligands for positron emission tomography (PET) imaging. By incorporating a positron-emitting isotope, such as fluorine-18, into the benzoylpiperidine scaffold, researchers can create probes to visualize and quantify the distribution of a target protein in the living brain. nih.gov This has been successfully applied to develop PET tracers for various central nervous system targets. nih.gov
Furthermore, the piperidinyl-azepane portion of the molecule offers opportunities for modification to create fluorescent probes . By attaching a fluorophore to a position on the scaffold that does not interfere with its binding to the target of interest, a fluorescent probe can be synthesized. These probes are invaluable for in vitro studies, such as fluorescence microscopy and flow cytometry, to visualize the localization and dynamics of the target protein within cells.
Another avenue is the design of photoaffinity labels . These are chemical probes that contain a photoreactive group. Upon binding to their target, they can be irreversibly cross-linked by exposure to UV light. This allows for the identification and characterization of the binding protein and its interacting partners.
The table below outlines potential chemical probes and research tools that could be derived from the this compound scaffold.
Table 2: Potential Chemical Probes and Research Tools Derived from the this compound Scaffold
| Type of Probe/Tool | Modification Strategy | Application in Chemical Biology | Example from Related Scaffolds |
| Radiolabeled Ligand | Incorporation of a positron-emitting isotope (e.g., 18F, 11C) on the benzoyl ring or piperidine. | In vivo imaging of target distribution and density using Positron Emission Tomography (PET). | [18F]-labeled benzoylpiperidine derivatives for imaging neuroreceptors. nih.gov |
| Fluorescent Probe | Covalent attachment of a fluorescent dye to a non-critical position on the azepane or piperidine ring. | Visualization of target localization and dynamics in cells and tissues via fluorescence microscopy. | N/A |
| Photoaffinity Label | Introduction of a photoreactive group (e.g., azido, benzophenone) on the scaffold. | Covalent labeling and identification of the biological target and its interacting partners. | N/A |
| Biotinylated Affinity Probe | Conjugation of biotin (B1667282) to the scaffold. | Purification and isolation of the target protein from complex biological mixtures using streptavidin affinity chromatography. | N/A |
Future Research Trajectories and Unexplored Dimensions of 1 Benzoyl 2 Piperidin 4 Yl Azepane Research
Emerging Synthetic Methodologies and Sustainable Production
The synthesis of 1-Benzoyl-2-(piperidin-4-yl)azepane likely involves multi-step processes that could be optimized for efficiency and sustainability. Future research could focus on developing convergent synthetic routes that build the piperidine (B6355638) and azepane rings in a controlled manner before the final benzoylation step.
Key Research Areas:
Novel Ring Formation Strategies: Exploration of modern catalytic methods for the construction of the azepane ring, such as ring-expansion reactions of piperidine precursors or transition-metal-catalyzed cyclizations, could provide more efficient and stereoselective pathways. researchgate.netrsc.org
Green Chemistry Approaches: The development of synthetic protocols that minimize the use of hazardous reagents and solvents, employ catalytic rather than stoichiometric reagents, and reduce the number of synthetic steps would align with the principles of sustainable chemistry.
Flow Chemistry Synthesis: Continuous flow manufacturing could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound and its intermediates.
A hypothetical sustainable synthetic approach could involve the use of biocatalysis for the stereoselective formation of a key intermediate, followed by a one-pot tandem reaction to construct the core azepane-piperidine scaffold.
Novel Derivatization Pathways for Enhanced Chemical Diversity
The structure of this compound offers several points for chemical modification, allowing for the creation of a library of analogs with potentially diverse biological activities.
Table 1: Potential Derivatization Sites and Corresponding Chemical Transformations
| Derivatization Site | Potential Chemical Transformations | Rationale for Derivatization |
| Benzoyl Ring | Substitution (e.g., with halogens, alkyl, alkoxy, nitro groups) | To modulate electronic properties, lipophilicity, and potential interactions with biological targets. |
| Piperidine Nitrogen | Alkylation, Acylation, Sulfonylation | To explore the impact of substituents on solubility, metabolic stability, and receptor binding. |
| Azepane Ring | Introduction of functional groups on the carbon backbone | To alter the conformation and steric bulk of the molecule. |
Systematic derivatization efforts, guided by computational modeling, could lead to the identification of compounds with optimized properties for specific biological targets.
Advanced Computational Predictions and Materials Science Applications
In the absence of experimental data, computational chemistry can provide valuable insights into the properties and potential applications of this compound.
Computational Approaches:
Molecular Docking: Screening of this compound and its virtual derivatives against various protein targets could predict potential biological activities. nih.gov
Molecular Dynamics Simulations: These simulations can provide information on the conformational flexibility of the molecule and its interactions with solvent and potential binding partners.
Quantum Mechanical Calculations: These can be used to predict spectroscopic properties (e.g., NMR, IR spectra) and to study the electronic structure of the molecule.
While primarily of interest in medicinal chemistry, the unique structural features of this compound could also be explored for applications in materials science, such as in the design of novel polymers or as a scaffold for the development of new catalysts.
Expanding the Scope of Mechanistic Chemical Biology Studies
Should initial screenings reveal biological activity, a host of chemical biology techniques could be employed to elucidate the mechanism of action of this compound.
Potential Chemical Biology Studies:
Target Identification: Techniques such as affinity chromatography, activity-based protein profiling, and genetic screening could be used to identify the cellular targets of the compound.
Probe Development: The synthesis of tagged versions of this compound (e.g., with fluorescent dyes or biotin) would enable visualization of its subcellular localization and interaction with binding partners.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure of the molecule affect its biological activity can provide a detailed understanding of its mode of action. nih.gov
Challenges and Opportunities in this compound Research
The primary challenge in the study of this compound is the current lack of foundational research. Overcoming this requires a concerted effort to develop robust synthetic routes and to perform initial biological and computational characterization.
Table 2: Challenges and Opportunities
| Challenges | Opportunities |
| Lack of established synthetic protocols. | Development of novel and efficient synthetic methodologies. |
| No reported biological activity. | Potential to discover a new class of bioactive molecules. |
| Absence of computational and structural data. | Opportunity to apply modern computational tools to predict properties and guide research. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-Benzoyl-2-(piperidin-4-yl)azepane?
- Methodological Answer : The compound can be synthesized via reductive amination followed by acylation. For example, reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid yields an intermediate, which is then acylated with propionyl chloride in the presence of triethylamine . This approach mirrors the synthesis of structurally related benzylfentanyl derivatives. Alternative routes may involve Friedel-Crafts acylation or palladium-catalyzed cross-coupling for introducing substituents .
Q. How should researchers handle safety concerns when working with this compound?
- Methodological Answer : Due to limited toxicological data , adopt stringent safety protocols:
- Use personal protective equipment (PPE): gloves, goggles, and lab coats.
- In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Store at -20°C in airtight containers to maintain stability .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Purity Analysis : HPLC or GC with ≥98% purity thresholds, as used for related piperidine derivatives .
- Structural Confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify the benzoyl and piperidinyl groups.
- UV/Vis Spectroscopy : Monitor absorbance at 249 nm and 296 nm for quality control .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound derivatives?
- Methodological Answer :
- Factorial Design : Systematically test variables (e.g., temperature, reagent stoichiometry) to identify yield-limiting factors .
- Data Reconciliation : Compare reaction conditions across studies. For example, yields may vary due to the use of HATU vs. NaBH(OAc)₃ in acylation steps .
- Computational Modeling : Simulate reaction energetics using software like Gaussian or Schrödinger to optimize conditions .
Q. What experimental strategies mitigate challenges in introducing substituents to the azepane ring?
- Methodological Answer :
- Protecting Groups : Temporarily shield reactive sites (e.g., benzyl or tert-butyl groups) during functionalization .
- Catalytic Systems : Use palladium catalysts with tricyclohexylphosphine ligands for cross-coupling reactions, as demonstrated in cycloalkyl-substituted derivatives .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
Q. How can researchers resolve discrepancies in biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Use validated in vitro models (e.g., opioid receptor binding assays) to ensure consistency .
- Impurity Profiling : Characterize by-products (e.g., 4-Anilino-1-benzylpiperidine) via LC-MS to rule out confounding effects .
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .
Q. What computational tools aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .
- Molecular Dynamics Simulations : Analyze binding affinities to target receptors (e.g., μ-opioid) using AutoDock or GROMACS .
Q. How can researchers design studies to explore the compound’s potential as a biochemical probe?
- Methodological Answer :
- Target Identification : Perform high-throughput screening against kinase or GPCR libraries .
- Isotopic Labeling : Incorporate ¹⁴C or ³H isotopes to track metabolic pathways in vitro .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified benzoyl or piperidinyl groups to pinpoint pharmacophores .
Methodological Notes for Advanced Research
- Controlled Substance Compliance : Adhere to DEA/FDA guidelines for handling opioid-related intermediates, as the compound may fall under analog act provisions .
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and LIMS systems to ensure traceability and prevent breaches .
- Theoretical Frameworks : Align experimental hypotheses with established pharmacological models (e.g., ligand-receptor theory) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
